



# Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Dalpiciclib

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Compound of Interest		
Compound Name:	Dalpiciclib	
Cat. No.:	B3323353	Get Quote

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### Introduction

**Dalpiciclib** (also known as SHR6390) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[1][3] **Dalpiciclib**, like other CDK4/6 inhibitors, functions by preventing the phosphorylation of the retinoblastoma (Rb) protein.[3][4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby inhibiting the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][3] By inhibiting CDK4/6, **Dalpiciclib** maintains Rb in its active state, leading to a G1 cell cycle arrest and suppression of tumor cell proliferation.[1][4] This targeted mechanism of action has shown significant promise, particularly in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[2][5]

Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[6] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the precise measurement of drug-induced effects on cell cycle progression. These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines treated with **Dalpiciclib** using flow cytometry.



## **Data Presentation**

The following table summarizes the quantitative effects of **Dalpiciclib** on the cell cycle distribution of BT474 breast cancer cells. The data is based on preclinical studies investigating the synergistic effects of **Dalpiciclib** in combination with other targeted therapies. In these studies, the introduction of **Dalpiciclib** significantly increased the proportion of cells in the G1 phase, demonstrating its efficacy in inducing cell cycle arrest.[5]

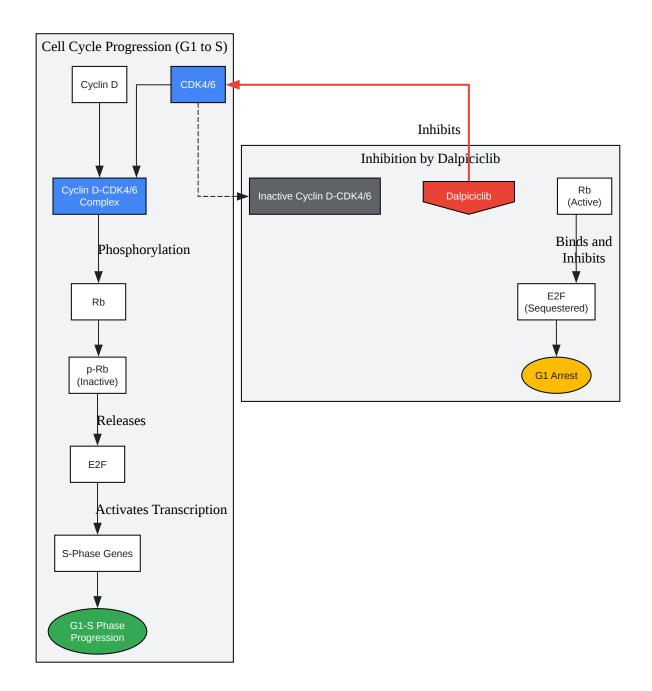
Treatmen t Group	Cell Line	Dalpicicli b Concentr ation (µM)	Duration (hours)	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Vehicle Control	BT474	0	48	~45%	~40%	~15%
Dalpiciclib	BT474	8 (IC50)	48	Significantl y Increased	Significantl y Decreased	No Significant Change
Pyrotinib	BT474	0.01	48	~50%	~35%	~15%
Pyrotinib + Dalpiciclib	BT474	8	48	~75%	~15%	~10%

Note: The approximate percentages for the control and combination treatment groups are extrapolated from graphical representations in the cited literature.[5] The IC50 for **Dalpiciclib** in BT474 cells was determined to be 8  $\mu$ M.[5]

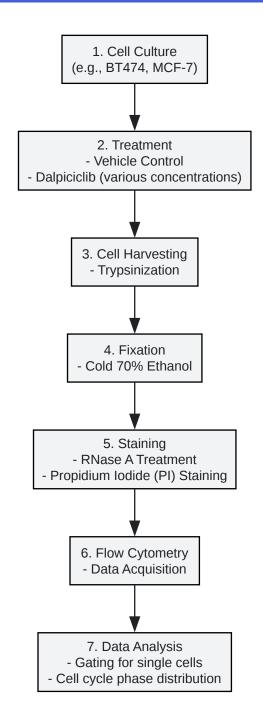
# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Dalpiciclib** and the experimental workflow for analyzing its effects on the cell cycle.









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